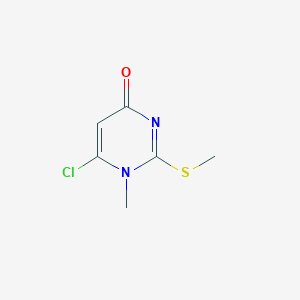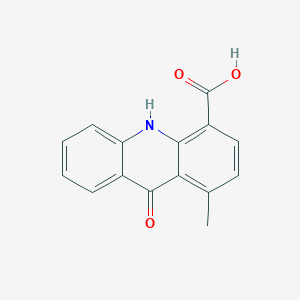![molecular formula C19H22N4OS B12920606 6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-56-6](/img/structure/B12920606.png)
6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylthioethyl group and a tetrahydropyranyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthioethyl Intermediate: The synthesis begins with the preparation of the benzylthioethyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by alkylation with ethylene dibromide to yield the benzylthioethyl intermediate.
Purine Ring Construction: The purine ring is constructed by reacting the benzylthioethyl intermediate with a suitable purine precursor, such as 6-chloropurine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Introduction of the Tetrahydropyranyl Group: The final step involves the introduction of the tetrahydropyranyl group. This can be achieved by reacting the purine derivative with tetrahydropyranyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthioethyl group, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed on the purine ring or the benzylthioethyl group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, amines, and thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and benzylthioethyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various diseases.
Industrial Applications: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2-(Phenylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Ethylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Uniqueness
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of the benzylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the tetrahydropyranyl group provides stability and improves the compound’s pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
920503-56-6 |
|---|---|
Molekularformel |
C19H22N4OS |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
6-(2-benzylsulfanylethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C19H22N4OS/c1-2-6-15(7-3-1)12-25-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-24-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI-Schlüssel |
ZSGQKBRIVZHGEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)

![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)



![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)


![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
